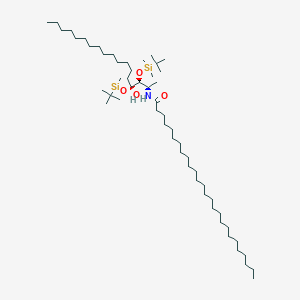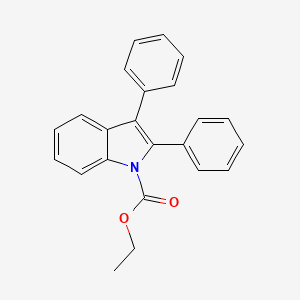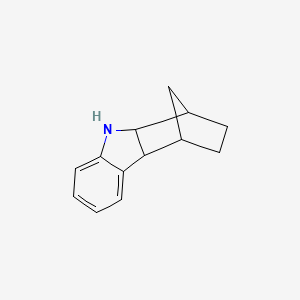
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a hexahydrocarbazole core, which is a partially saturated carbazole derivative. The presence of a methano bridge adds to its structural complexity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to prepare derivatives of this compound. For instance, the reaction between 6-bromo-9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole and thiophene-2-carbaldehyde under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The Suzuki cross-coupling reaction is favored in industrial settings due to its efficiency and the ability to produce large quantities of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Scientific Research Applications
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the development of organic dyes and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole involves its interaction with specific molecular targets. The compound can act as a donor in donor-acceptor systems, facilitating electron transfer processes. This property is particularly useful in applications such as dye-sensitized solar cells (DSSCs) and OLEDs .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A similar compound with a fully saturated carbazole core.
9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: A derivative with a p-tolyl group.
Uniqueness
2,3,4,4A,9,9a-hexahydro-1H-1,4-methanocarbazole is unique due to its methano bridge, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene |
InChI |
InChI=1S/C13H15N/c1-2-4-11-10(3-1)12-8-5-6-9(7-8)13(12)14-11/h1-4,8-9,12-14H,5-7H2 |
InChI Key |
LATVDQJZOFRNQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-[3,4'-bipyridin]-2-amine](/img/structure/B12839292.png)
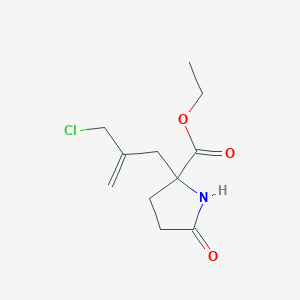
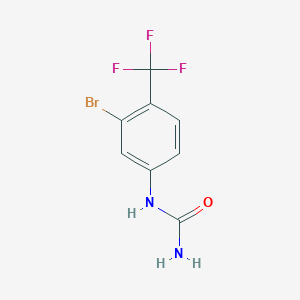
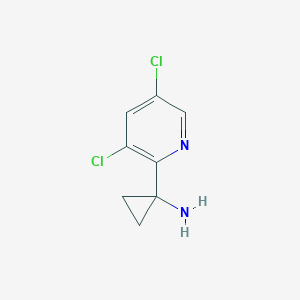

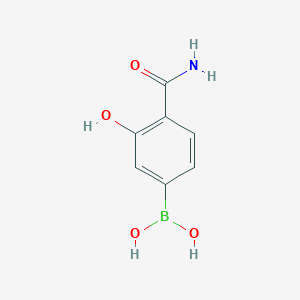
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)

![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)

